molecular formula C16H24ClNO3 B4009012 2-(dimethylamino)ethyl 4-phenyloxane-4-carboxylate;hydrochloride

2-(dimethylamino)ethyl 4-phenyloxane-4-carboxylate;hydrochloride

Cat. No.: B4009012
M. Wt: 313.82 g/mol
InChI Key: SLLJJPHDQMGGKZ-UHFFFAOYSA-N
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Description

2-(dimethylamino)ethyl 4-phenyloxane-4-carboxylate;hydrochloride is a chemical compound with a complex structure that includes both an oxane ring and a dimethylaminoethyl group

Properties

IUPAC Name

2-(dimethylamino)ethyl 4-phenyloxane-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3.ClH/c1-17(2)10-13-20-15(18)16(8-11-19-12-9-16)14-6-4-3-5-7-14;/h3-7H,8-13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLLJJPHDQMGGKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC(=O)C1(CCOCC1)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethylamino)ethyl 4-phenyloxane-4-carboxylate;hydrochloride typically involves the reaction of 4-phenyloxane-4-carboxylic acid with 2-(dimethylamino)ethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(dimethylamino)ethyl 4-phenyloxane-4-carboxylate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the dimethylamino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: The major products include carboxylic acids and ketones.

    Reduction: The major products are alcohols and amines.

    Substitution: The major products are substituted amines and ethers.

Scientific Research Applications

2-(dimethylamino)ethyl 4-phenyloxane-4-carboxylate;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(dimethylamino)ethyl 4-phenyloxane-4-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the oxane ring can provide structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(dimethylamino)ethyl methacrylate: Similar in structure but lacks the oxane ring.

    4-phenyloxane-4-carboxylic acid: Similar in structure but lacks the dimethylaminoethyl group.

Uniqueness

2-(dimethylamino)ethyl 4-phenyloxane-4-carboxylate;hydrochloride is unique due to the presence of both the dimethylaminoethyl group and the oxane ring, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(dimethylamino)ethyl 4-phenyloxane-4-carboxylate;hydrochloride
Reactant of Route 2
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2-(dimethylamino)ethyl 4-phenyloxane-4-carboxylate;hydrochloride

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